Woodstain scarlet dianion
Overview
Description
7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid. It is a conjugate base of a 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid.
Scientific Research Applications
Histological Staining : Woodstain scarlet dianion is used in histological staining. For instance, it has been used in assessing acidophilia in tissues, such as Paneth cell granules and sperm heads (Clark & Spicer, 1979). Also, a variant of the Movat pentachrome I stain, which is simplified and uses Woodstain scarlet, has been developed for better staining procedures (Clifford & Taylor, 1973).
Forensic Applications : In forensic science, this compound-related compounds are used in detecting particulate lead from firearm discharges. The Sodium Rhodizonate Test uses the formation of a scarlet complex to indicate the presence of lead, which is a critical component in forensic investigations (Bartsch, Kobus, & Wainwright, 1996).
Photocatalysis in Environmental Science : Ag3PO4/diatomite composites have shown enhanced photocatalytic performance for the degradation of acid brilliant scarlet dye under visible light. This application is significant in environmental remediation, particularly in the treatment of dye pollutants (Zhu, Chen, Duan, Liu, & Zou, 2018).
Decolorization of Textile Effluents : A bacterial-yeast consortium has been developed for efficient decolorization of textile industry effluents containing disperse dye Scarlet RR. This approach is crucial for reducing the environmental impact of textile dyeing and manufacturing industries (Kurade, Waghmode, Kagalkar, & Govindwar, 2012).
Chemical Synthesis and Reactions : this compound-related compounds are also explored in chemistry for various synthesis and reaction studies. For example, dianionic allylation reactions of amino acid derivatives have been studied for the synthesis of enantiopure glutamates, pipecolates, and pyroglutamates, which are important in medicinal chemistry (Hanessian & Margarita, 1998).
Properties
IUPAC Name |
7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQFSVTZMAUJA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O7S2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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